molecular formula C34H35O7P B8264545 Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate

Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate

Cat. No. B8264545
M. Wt: 586.6 g/mol
InChI Key: NNMBWQCWUOTAMA-UHFFFAOYSA-N
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Patent
US05824662

Procedure details

The benzyl pentanedioate 2(2.9 g, 4.9 mmol) was added to a mixture of 20 ml of methanol containing 0.29 g (6 mol %) of 10% Pd/C. This mixture was hydrogenated on a Parr hydrogenator at 40 psi for 24 hours, filtered and evaporated to give 3(1.0 g, 90%) as a clear slightly golden viscous oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
C([O:8][P:9]([CH2:19][CH:20]([CH2:31][CH2:32][C:33]([O:35]CC1C=CC=CC=1)=[O:34])[C:21]([O:23]CC1C=CC=CC=1)=[O:22])([O:11]CC1C=CC=CC=1)=[O:10])C1C=CC=CC=1>[Pd].CO>[P:9]([CH2:19][CH:20]([CH2:31][CH2:32][C:33]([OH:35])=[O:34])[C:21]([OH:23])=[O:22])([OH:11])([OH:10])=[O:8]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)CC(C(=O)OCC1=CC=CC=C1)CCC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
P(=O)(O)(O)CC(C(=O)O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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